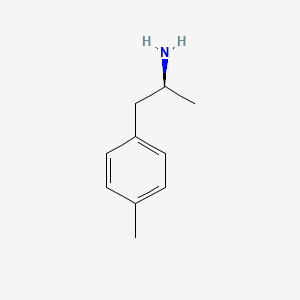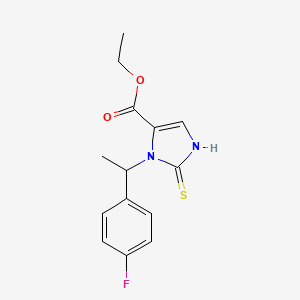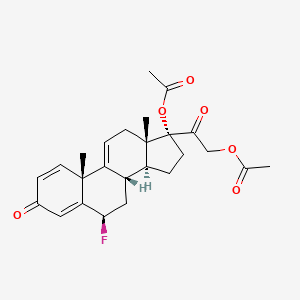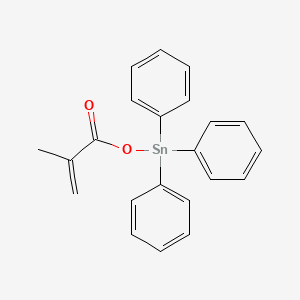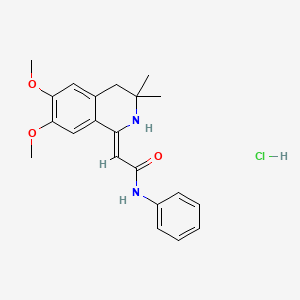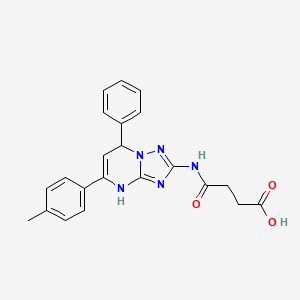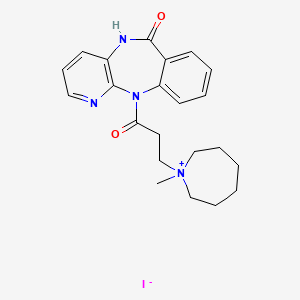
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is a complex organic compound that belongs to the class of adipate esters. This compound is characterized by its multiple ether and ester linkages, which contribute to its unique chemical properties. It is primarily used in various industrial applications due to its flexibility, stability, and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate typically involves a multi-step process:
Preparation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-hydroxypropyl ether and 2-((1-oxoallyl)oxy)propyl ether through etherification and esterification reactions.
Formation of the Adipate Ester: The intermediate compounds are then reacted with adipic acid under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether and ester linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are common reagents.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to lipid metabolism and polymerization processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate: A phthalate ester with similar applications but different chemical structure.
Uniqueness
Bis(2-(2-(2-hydroxypropoxy)-3-(2-((1-oxoallyl)oxy)propoxy)propoxy)isopropyl) adipate is unique due to its multiple ether and ester linkages, which provide enhanced flexibility and reactivity compared to other adipate esters. This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
94160-30-2 |
|---|---|
Molekularformel |
C36H62O16 |
Molekulargewicht |
750.9 g/mol |
IUPAC-Name |
bis[1-[2-(2-hydroxypropoxy)-3-(2-prop-2-enoyloxypropoxy)propoxy]propan-2-yl] hexanedioate |
InChI |
InChI=1S/C36H62O16/c1-9-33(39)49-27(5)17-43-21-31(47-15-25(3)37)23-45-19-29(7)51-35(41)13-11-12-14-36(42)52-30(8)20-46-24-32(48-16-26(4)38)22-44-18-28(6)50-34(40)10-2/h9-10,25-32,37-38H,1-2,11-24H2,3-8H3 |
InChI-Schlüssel |
RGMLHWJRULZURJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(COCC(C)OC(=O)CCCCC(=O)OC(C)COCC(COCC(C)OC(=O)C=C)OCC(C)O)COCC(C)OC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



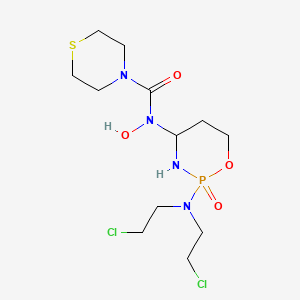
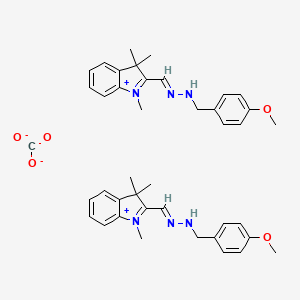
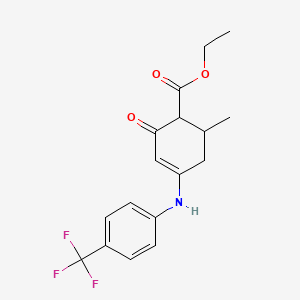
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
